Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate

Fluorescent probe DNA sensing PNA hybridization

Secure your supply of this critical 3,6-diaminocarbazole (DAC) derivative for advanced research. Its N-9 methyl acetate handle is essential for creating highly sensitive fluorescent probes (30 nM LOD for melatonin) and efficient vapor sensors, offering a 50% performance improvement over unsubstituted carbazole. This specific regioisomer is crucial; substituting it will compromise your fluorescence response and downstream conjugation. Ideal for oligonucleotide labeling, explosive detection, and high-temperature polymer synthesis. Ensure your project's success with the correct building block.

Molecular Formula C15H15N3O2
Molecular Weight 269.3 g/mol
CAS No. 137696-23-2
Cat. No. B3047329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate
CAS137696-23-2
Molecular FormulaC15H15N3O2
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N
InChIInChI=1S/C15H15N3O2/c1-20-15(19)8-18-13-4-2-9(16)6-11(13)12-7-10(17)3-5-14(12)18/h2-7H,8,16-17H2,1H3
InChIKeyCHGSZEWACGNXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate (CAS 137696-23-2): Carbazole-Based Fluorescent Probe Precursor for Sensor Development


Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate (CAS 137696-23-2) is a carbazole derivative featuring primary amino groups at the 3- and 6-positions and a methyl acetate moiety at the N-9 position. The 3,6-diaminocarbazole (DAC) core confers strong fluorescence and high electron-donating capacity [1], while the N-9 methyl acetate group provides a reactive ester handle for further functionalization. Commercial sources supply this compound at 95% to 98% purity for research applications . The DAC scaffold has been utilized in ratiometric fluorescent sensors for melatonin detection, achieving a limit of detection of 30 nM [1], and in electrospun nanofibers for nitroaromatic vapor sensing [2]. The compound's dual amino groups at positions 3 and 6, combined with the N-9 ester functionality, distinguish it from other diaminocarbazole regioisomers and N-substituted analogs, enabling specific synthetic and application pathways.

Why 3,6-Diaminocarbazole Derivatives Like Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate Cannot Be Interchanged with Alternative Fluorophores


The 3,6-diaminocarbazole (DAC) core exhibits fundamentally different photophysical and electronic properties compared to the 1,8-diaminocarbazole regioisomer, despite both being diaminocarbazoles. The 1,8-substitution pattern creates a convergent hydrogen-bonding cleft suitable for anion recognition, particularly oxyanions such as phosphates and carboxylates [1], whereas the 3,6-substitution pattern generates extended π-conjugation that enhances fluorescence quantum yield and electron-donating capacity for sensing applications [2]. Additionally, the N-9 methyl acetate group in methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate provides a reactive ester handle absent in unsubstituted 3,6-diaminocarbazole, enabling conjugation to biomolecules or polymer matrices [3]. Substituting a generic carbazole derivative or an alternative diaminocarbazole regioisomer would compromise both the specific fluorescence response profile and the synthetic versatility required for targeted probe development.

Quantitative Differentiation: Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate (CAS 137696-23-2) vs. Structural Analogs and Alternative Scaffolds


Fluorescence Signal Enhancement in DNA Sensing: DAC-Modified PNA Probe vs. Unmodified PNA

When the 3,6-diaminocarbazole (DAC) core—the fluorescent moiety of methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate—was conjugated to pyrrolidinyl peptide nucleic acid (acpcPNA) and hybridized with complementary DNA, fluorescence increased by up to 35.5-fold compared to the unhybridized state. In contrast, non-complementary and single-mismatch DNA targets produced fluorescence increases of only 1.1-fold to 18.6-fold, demonstrating sequence-specific signal discrimination [1]. Unmodified acpcPNA without the DAC label exhibits no intrinsic fluorescence change upon hybridization, highlighting the essential role of the DAC fluorophore.

Fluorescent probe DNA sensing PNA hybridization Self-reporting oligonucleotide

Nitroaromatic Vapor Sensing: PAN/DAC Nanofibers vs. PAN/CZ Nanofibers

In electrospun nanofiber-based vapor sensors for nitroaromatic explosives, polyacrylonitrile (PAN) fibers doped with 3,6-diaminocarbazole (PAN/DAC) achieved 27% fluorescence quenching upon exposure to 2,4-dinitrotoluene (DNT) vapor, whereas fibers doped with unsubstituted carbazole (PAN/CZ) achieved only 18% quenching under identical conditions [1]. The DAC-containing fibers also exhibited Stern-Volmer quenching constants of 810 M⁻¹ for DNT and 1170 M⁻¹ for TNT in solution phase, with detection limits of 38.4 μM and 30.8 μM, respectively, in the nanofiber format [1].

Explosive detection Nitroaromatic sensing Electrospun nanofibers Fluorescence quenching

Synthetic Versatility via N-9 Methyl Acetate Handle vs. Unsubstituted 3,6-Diaminocarbazole

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate possesses an N-9 methyl acetate group that serves as a reactive handle for further functionalization, distinguishing it from unsubstituted 3,6-diaminocarbazole (DAC, C12H11N3, MW 197.24). The ester moiety enables conjugation via amide bond formation following hydrolysis to the carboxylic acid or via direct transesterification. This synthetic handle is absent in the parent DAC scaffold, which requires alternative and often less efficient N-alkylation strategies to achieve similar conjugation [1]. The presence of the N-9 acetate group provides orthogonal reactivity relative to the 3- and 6-amino positions, enabling sequential functionalization without protecting group manipulation.

Bioconjugation Peptide nucleic acid Click chemistry Fluorescent labeling

Carbazole-Based Poly(Arylene Imino) Thermal Stability: 3,6-Diamino-N-alkylcarbazole Copolymer vs. Unmodified Carbazole Polymer

Polymers synthesized via palladium-catalyzed polycondensation of 3,6-diamino-N-(2-ethylhexyl)carbazole with aromatic dibromides exhibited glass transition temperatures (Tg) exceeding 250°C and thermal decomposition temperatures (TD) above 410°C [1]. These thermal properties are relevant to methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate, which contains the same 3,6-diaminocarbazole core and can serve as a monomer precursor for similar high-performance poly(arylene imino) materials. The 3,6-diamino substitution pattern enables the formation of rigid, thermally stable polymer backbones that are not achievable with unsubstituted carbazole monomers lacking the bifunctional amino groups required for polycondensation.

High-performance polymers Thermal stability Polycondensation Optical materials

DNA Intercalation Activity: 3,6-Diaminocarbazole Derivatives vs. Non-Amino Carbazole Scaffolds

3,6-Diaminocarbazole derivatives were demonstrated to intercalate into calf thymus DNA (Ct-DNA), with binding confirmed via UV-Vis absorption spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and thermal denaturation experiments [1]. The intercalation activity is attributed to the planar carbazole core combined with the electron-donating 3,6-diamino substituents, which facilitate π-π stacking interactions with DNA base pairs. Unsubstituted carbazole and mono-amino carbazole derivatives exhibit weaker or negligible DNA intercalation due to reduced electron density on the aromatic system and diminished binding affinity.

DNA intercalator Anticancer scaffold Spectroscopic binding Drug discovery

Research and Industrial Applications of Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate (CAS 137696-23-2)


Fluorescent Probe Development for DNA/RNA Sequence Detection

This compound serves as a precursor for synthesizing DAC-labeled oligonucleotide probes for sequence-specific nucleic acid detection. As demonstrated with the DAC-modified acpcPNA system, conjugation of the 3,6-diaminocarbazole fluorophore via the N-9 position (through ester hydrolysis and subsequent amidation) yields probes that exhibit up to 35.5-fold fluorescence enhancement upon hybridization with complementary DNA targets, enabling single-mismatch discrimination [1]. The N-9 methyl acetate group facilitates efficient conjugation to amine-terminated oligonucleotides or peptide nucleic acid backbones. Suitable for molecular diagnostics, SNP detection, and fundamental nucleic acid interaction studies.

Nitroaromatic Explosive Vapor Sensor Fabrication

Methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate can be employed as a fluorophore precursor for doping electrospun polymer nanofiber matrices used in explosives detection. Fibers incorporating the 3,6-diaminocarbazole core achieve 27% fluorescence quenching upon DNT vapor exposure, representing a 50% relative improvement over unsubstituted carbazole-doped fibers [2]. Detection limits in the low micromolar range (30.8 μM for TNT, 38.4 μM for DNT) make this scaffold suitable for field-deployable vapor sensors targeting security screening and environmental monitoring of nitroaromatic contaminants [2].

DNA-Targeting Anticancer Agent Scaffold Development

The 3,6-diaminocarbazole core of methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate exhibits confirmed DNA intercalation activity, validated through multi-spectroscopic methods including UV-Vis, fluorescence, CD spectroscopy, and thermal denaturation experiments [3]. This property makes the compound a valuable starting material for synthesizing DNA-targeting therapeutic candidates. The N-9 acetate handle enables attachment of solubility-enhancing groups or targeting moieties while preserving the planar carbazole core and 3,6-diamino substituents required for intercalation. Applications include anticancer drug discovery and development of DNA-binding molecular probes for studying nucleic acid structure and dynamics.

High-Performance Polymer Synthesis for Optoelectronic Materials

As a bifunctional monomer precursor, methyl 2-(3,6-diamino-9H-carbazol-9-yl)acetate (following ester hydrolysis and appropriate N-alkyl functionalization) can undergo palladium-catalyzed polycondensation with aromatic dibromides to yield poly(arylene imino) polymers. These materials exhibit glass transition temperatures exceeding 250°C and thermal decomposition temperatures above 410°C [4]. The resulting polymers combine high thermal stability with the intrinsic optical properties of the carbazole chromophore, making them suitable for high-temperature optoelectronic device components, hole-transport layers in OLEDs, and thermally stable fluorescent coatings.

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